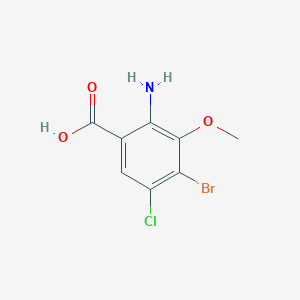

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid

Description

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid is a halogenated and methoxylated benzoic acid derivative with a unique substitution pattern. The compound features an amino group at position 2, bromine at position 4, chlorine at position 5, and a methoxy group at position 3 on the aromatic ring.

Properties

IUPAC Name |

2-amino-4-bromo-5-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-14-7-5(9)4(10)2-3(6(7)11)8(12)13/h2H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJJMYMMPSVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1Br)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Halogenation: Introduction of bromo and chloro substituents.

Methoxylation: Introduction of the methoxy group.

Industrial Production Methods: Industrial production often involves optimizing these steps for higher yields and cost-effectiveness. For example, using dimethyl terephthalate as a starting material, the compound can be synthesized through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.

Reduction: Reduction reactions can modify the nitro group if present.

Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives (ML10302, SR59768)

- Structure: 4-amino, 5-chloro, 2-methoxy substituents (lacks bromine and has amino at position 4).

- Activity : These esters (e.g., ML10302, SR59768) act as selective 5-HT₄ receptor agonists, stimulating intestinal motility without cardiac side effects like QTc prolongation observed in cisapride .

- Key Difference: The absence of bromine and differing amino group position (4 vs. 2) in the target compound may alter receptor binding affinity or metabolic stability.

2-Amino-5-bromo-3-methoxybenzoic Acid (CAS 169045-04-9)

- Structure: 2-amino, 5-bromo, 3-methoxy substituents (lacks chlorine at position 5).

- Properties : Molecular weight 246.03; similarity score 0.76 to the target compound .

- Implications : The addition of chlorine at position 5 in the target compound increases molecular weight (295.53 estimated) and may enhance lipophilicity, affecting solubility and membrane permeability.

2-Amino-4-chloro-5-methoxybenzonitrile (A1002571)

Melting Points and Stability

- 2-Amino-3-bromobenzoic acid: mp 173–175°C .

- 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid: Melting point unreported but expected to be higher due to increased halogenation and molecular complexity.

Key Observations :

- Positional Isomerism: The amino group’s position (2 vs. 4) significantly impacts receptor interaction. ML10302’s 4-amino group aligns with 5-HT₄ agonist activity, while the target compound’s 2-amino group may hinder binding.

- Cardiac Safety : Unlike cisapride, ML10302 and SR59768 lack cardiac side effects, suggesting that bromine/chlorine combinations in the target compound may also avoid off-target ion channel interactions .

Biological Activity

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid (ABCMBA) is an organic compound that belongs to the class of benzoic acid derivatives. Its unique structure, characterized by multiple halogen and functional groups, positions it as a compound of interest in various biological studies. This article explores the biological activities associated with ABCMBA, including its antimicrobial, anticancer, and enzymatic modulation properties.

Chemical Structure and Properties

The molecular formula of ABCMBA is , and its IUPAC name is this compound. The presence of amino, bromo, chloro, and methoxy substituents on the benzene ring allows for diverse interactions within biological systems, influencing its reactivity and potential therapeutic applications.

Antimicrobial Activity

ABCMBA has been investigated for its antimicrobial properties. In various studies, it has shown effectiveness against both gram-positive and gram-negative bacteria. For instance:

- In vitro studies indicate that ABCMBA exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin at certain concentrations .

- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

Research has also explored the potential anticancer effects of ABCMBA:

- A study demonstrated that ABCMBA could induce apoptosis in cancer cell lines through the activation of caspases and modulation of proteasomal activity .

- The compound was tested in cell-based assays against various cancer types, showing promising results in inhibiting cell proliferation at micromolar concentrations without significant cytotoxicity to normal cells .

Enzymatic Modulation

ABCMBA's ability to interact with specific enzymes adds another layer to its biological activity:

- It has been shown to activate cathepsins B and L, which are crucial for protein degradation pathways in cells. This activation may enhance the cellular response to stress and promote autophagy, suggesting a potential role in anti-aging therapies .

- Additionally, ABCMBA can modulate proteasome activity, which is vital for maintaining protein homeostasis within cells .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of ABCMBA against several bacterial strains. The results indicated that at a concentration of 100 µg/mL, ABCMBA inhibited the growth of Candida albicans more effectively than traditional antifungal agents like clotrimazole. The compound displayed an inhibition rate exceeding 80%, highlighting its potential as a novel antifungal agent .

Anticancer Activity Assessment

In a recent investigation involving human cancer cell lines (Hep-G2 and A2058), ABCMBA was administered at varying concentrations (1 µM to 10 µM). The findings revealed that:

- At 10 µM, ABCMBA resulted in approximately 70% reduction in cell viability for Hep-G2 cells.

- No significant cytotoxicity was observed in normal skin fibroblasts (CCD25sk), indicating a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

ABCMBA's biological activities were compared with other benzoic acid derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 3-Chloro-4-methoxybenzoic acid | Moderate | Low | No |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Low | Moderate | Yes |

This table illustrates that while ABCMBA exhibits high antimicrobial activity compared to its analogs, it also possesses significant anticancer properties and enzyme modulation capabilities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-amino-4-bromo-5-chloro-3-methoxybenzoic acid, and how can intermediates be optimized for yield?

- Methodology :

- Start with halogenated anthranilic acid derivatives (e.g., 2-amino-5-chlorobenzoic acid ) as precursors. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

- Methoxy group introduction via nucleophilic substitution (e.g., using methyl iodide and a base like K₂CO₃ in DMF at 60°C) requires protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) to prevent side reactions .

- Monitor reaction progress via TLC and HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can substituent effects (bromo, chloro, methoxy) influence the compound’s solubility and reactivity in coupling reactions?

- Methodology :

- The electron-withdrawing bromo and chloro groups reduce electron density on the aromatic ring, making the carboxylic acid moiety more acidic (pKa ~2.5–3.5). Solubility in polar aprotic solvents (e.g., DMSO, DMF) is preferred for amide coupling .

- Methoxy groups at the 3-position introduce steric hindrance, which may slow down nucleophilic aromatic substitution. Use coupling agents like HATU or DCC in anhydrous conditions to activate the carboxyl group for peptide bond formation .

- Solubility challenges in aqueous buffers can be addressed by preparing sodium or potassium salts via neutralization with NaOH/KOH .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

- Methodology :

- Compare experimental -NMR data (e.g., δ 7.8–8.2 ppm for aromatic protons) with density functional theory (DFT)-calculated chemical shifts (using software like Gaussian or ORCA). Discrepancies often arise from solvent effects or conformational flexibility .

- Use 2D NMR (HSQC, HMBC) to confirm regiochemistry. For example, HMBC correlations between the methoxy proton (δ ~3.9 ppm) and C-3 confirm substitution patterns .

- Cross-validate mass spectrometry (HRMS) with PubChem’s computed molecular formula (C₈H₇BrClNO₃) to rule out impurities .

Q. What strategies mitigate dehalogenation side reactions during catalytic cross-coupling (e.g., Suzuki-Miyaura)?

- Methodology :

- Select palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) that minimize oxidative addition to C-Br bonds. Use aryl boronic acids with electron-donating groups to enhance reactivity .

- Lower reaction temperatures (50–70°C) and shorter reaction times (2–4 hr) reduce debromination. Monitor by LC-MS for byproducts like 2-amino-5-chloro-3-methoxybenzoic acid .

- Add silver salts (Ag₂CO₃) to sequester halide ions and prevent catalyst poisoning .

Q. How does the compound’s crystal packing affect its bioavailability in pharmacological studies?

- Methodology :

- Perform X-ray crystallography to analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and π-π stacking. High crystallinity may reduce solubility, impacting dissolution rates .

- Use amorphous solid dispersions (ASDs) with polymers like PVP-VA64 to enhance bioavailability. Characterize via DSC and PXRD to confirm amorphous state .

- Compare logP values (calculated via ChemDraw) with experimental shake-flask data to assess lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.